Erlotinib impurity A

Vue d'ensemble

Description

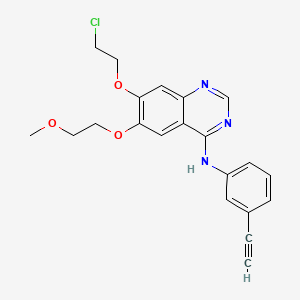

Erlotinib impurity A is a process-related impurity found during the synthesis of erlotinib hydrochloride. Erlotinib hydrochloride, known chemically as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine hydrochloride, is a small-molecule tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer and pancreatic cancer. The presence of impurities like this compound can affect the purity and efficacy of the final pharmaceutical product, making its identification and control crucial in the manufacturing process .

Mécanisme D'action

Target of Action

Erlotinib, the parent compound of Erlotinib Impurity A, primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell membrane receptor that plays a crucial role in cell growth, differentiation, and survival . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .

Mode of Action

Erlotinib binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by Erlotinib affects several biochemical pathways. One of the key pathways involves the vascular endothelial growth factor (VEGF). Experimental evidence suggests a functional crosstalk between the EGFR and VEGF pathways .

Pharmacokinetics

The pharmacokinetics of Erlotinib is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between Erlotinib plasma concentrations and the degradation of phosphorylated EGFR (pEGFR) . Erlotinib is primarily metabolized by the CYP1A1, CYP1A2, and CYP3A4 isoforms of cytochrome P450 (CYP) .

Result of Action

Erlotinib has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic non-small cell lung cancer (NSCLC) patients in the second- or third-line setting . Furthermore, Erlotinib has significant antitumor activity in first-line treatment .

Action Environment

The action, efficacy, and stability of Erlotinib can be influenced by various environmental factors. For instance, the presence of unreacted raw materials, intermediates, and side-reaction products during the synthesis of Erlotinib can impact the quality of the final product . Therefore, thorough monitoring of related substances is of higher importance for controlling the quality of Erlotinib in the final product .

Analyse Biochimique

Biochemical Properties

Erlotinib impurity A, like Erlotinib, may interact with EGFR, a protein that plays a crucial role in cell signaling pathways . The nature of these interactions is likely to be similar to those of Erlotinib, which inhibits EGFR-TK phosphorylation and blocks tumor cell signal transduction .

Cellular Effects

Erlotinib, the parent compound, has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines . It is plausible that this compound may have similar effects.

Molecular Mechanism

Erlotinib, the parent compound, exerts its effects by inhibiting EGFR-TK phosphorylation, blocking tumor cell signal transduction, and thus inhibiting growth of the tumor cells and inducing their apoptosis .

Temporal Effects in Laboratory Settings

A study on Erlotinib reported a nonlinear uptake transport of the drug into the liver, suggesting a carrier-mediated system to mediate its hepatobiliary clearance .

Dosage Effects in Animal Models

Studies on Erlotinib have shown that it has significant antitumor activity in mouse xenograft models .

Metabolic Pathways

Erlotinib, the parent compound, undergoes three major biotransformation pathways: O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring .

Transport and Distribution

Studies on Erlotinib have reported a nonlinear uptake transport of the drug into the liver, suggesting a carrier-mediated system to mediate its hepatobiliary clearance .

Subcellular Localization

Erlotinib, the parent compound, is known to target EGFR, a cell membrane receptor, suggesting that this compound may also localize to the cell membrane .

Méthodes De Préparation

Erlotinib impurity A is typically formed during the chlorination step in the synthesis of erlotinib hydrochloride. The synthesis involves the chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one with oxalyl chloride or thionyl chloride. If the reaction conditions such as the ratio of reactants, temperature, and time are not well controlled, a chlorinated byproduct, 4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, is formed. This byproduct reacts with 3-ethynylaniline to produce this compound .

Analyse Des Réactions Chimiques

Erlotinib impurity A undergoes several types of chemical reactions, including nucleophilic substitution and hydrolysis. Common reagents used in these reactions include piperazine and dimethyl sulfoxide. For instance, in a nucleophilic substitution reaction, this compound reacts with piperazine to form a more polar compound, which can be easily removed by recrystallization . The major products formed from these reactions include N-(3-ethynylphenyl)-6-(2-piperazinoethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride .

Applications De Recherche Scientifique

Erlotinib impurity A is primarily studied in the context of pharmaceutical manufacturing to ensure the purity and safety of erlotinib hydrochloride. Analytical methods such as high-performance liquid chromatography (HPLC) are developed and validated to separate and quantify this impurity in bulk drug substances and formulations . Research on this compound helps in understanding the degradation pathways and stability of erlotinib hydrochloride, which is crucial for quality control in the pharmaceutical industry .

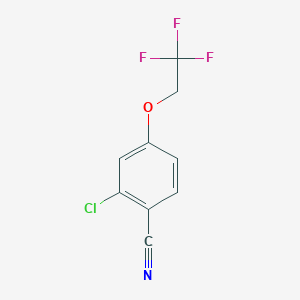

Comparaison Avec Des Composés Similaires

Erlotinib impurity A can be compared with other process-related impurities of erlotinib hydrochloride, such as 4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline and N-(3-ethynylphenyl)-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride. These impurities are formed under similar reaction conditions and can affect the purity of the final product. this compound is unique in its formation pathway and the specific conditions under which it is produced .

Propriétés

IUPAC Name |

7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(28-10-9-26-2)20(27-8-7-22)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHHIONDWPZXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

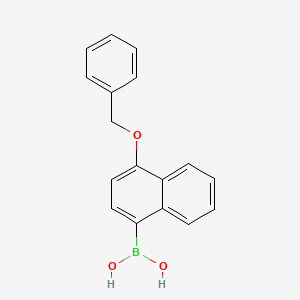

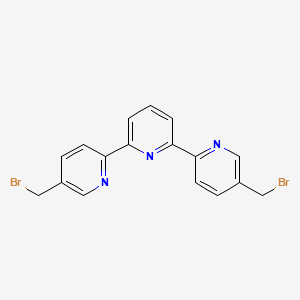

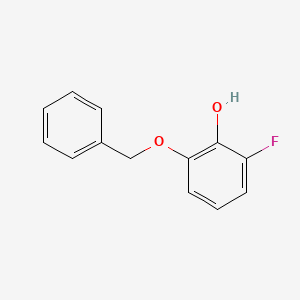

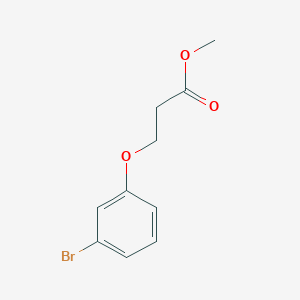

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)

![4-[(tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B3111529.png)

![[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid](/img/structure/B3111564.png)